2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-methoxy-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-BI-1001 is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BI-1001 typically involves chiral resolution or asymmetric synthesis. Chiral resolution separates enantiomers from a racemic mixture, while asymmetric synthesis uses chiral catalysts or reagents to produce the desired enantiomer directly. Common reaction conditions include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of (S)-BI-1001 often employs large-scale chiral resolution techniques or advanced asymmetric synthesis methods. These processes are optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are frequently used for enantiomeric separation.
Chemical Reactions Analysis
Types of Reactions
(S)-BI-1001 undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with various functional groups.
Scientific Research Applications
(S)-BI-1001 has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique biological activity.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-BI-1001 involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (S)-BI-1001 include other chiral molecules with analogous functional groups and stereochemistry. Examples include ®-BI-1001, (S)-BI-2001, and ®-BI-2001.
Uniqueness
(S)-BI-1001 is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its enantiomeric purity and functional group arrangement make it particularly valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-[6-bromo-4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-methoxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c1-10-16(18(25-2)19(23)24)17(11-3-6-13(21)7-4-11)14-9-12(20)5-8-15(14)22-10/h3-9,18H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDPDYQQAJUJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)C(C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.